molecular formula C13H20N2O2 B2994788 tert-Butyl (2-(phenylamino)ethyl)carbamate CAS No. 121494-52-8

tert-Butyl (2-(phenylamino)ethyl)carbamate

Cat. No.: B2994788
CAS No.: 121494-52-8
M. Wt: 236.315
InChI Key: XBWZGBZWELKIHV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(phenylamino)ethyl)carbamate: is an organic compound with the molecular formula C13H20N2O2. It is a carbamate derivative, which is commonly used in organic synthesis and as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: One common method for synthesizing tert-Butyl (2-(phenylamino)ethyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.

    Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Curtius rearrangement method due to its efficiency and high yield. The process is carried out under controlled conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-(phenylamino)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.

    Reduction: Formation of corresponding reduced products such as amines or alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
  • Employed in the synthesis of various organic compounds due to its stability and ease of removal.

Biology:

  • Utilized in the development of pharmaceuticals and biologically active compounds.
  • Acts as a precursor in the synthesis of bioactive molecules.

Medicine:

  • Investigated for its potential use in drug delivery systems and as a prodrug.
  • Studied for its role in the synthesis of therapeutic agents.

Industry:

  • Used in the production of specialty chemicals and intermediates.
  • Employed in the manufacture of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • tert-Butyl (2-(methylamino)ethyl)carbamate
  • tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
  • tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate

Comparison:

  • tert-Butyl (2-(methylamino)ethyl)carbamate: Similar in structure but contains a methylamino group instead of a phenylamino group. It is used in similar applications but may have different reactivity and stability.
  • tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate: Contains a piperazine ring, which can introduce different chemical properties and reactivity. It is often used in the synthesis of pharmaceuticals.
  • tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Contains an aminoethoxy group, which can affect its solubility and reactivity. It is used in various chemical synthesis applications.

The uniqueness of tert-Butyl (2-(phenylamino)ethyl)carbamate lies in its phenylamino group, which provides specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-(2-anilinoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-9-14-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWZGBZWELKIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121494-52-8
Record name tert-butyl (2-(phenylamino)ethyl)carbamate
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